molecular formula C7H5BrFNO2 B12103903 5-Amino-2-bromo-4-fluorobenzoic acid

5-Amino-2-bromo-4-fluorobenzoic acid

Katalognummer: B12103903
Molekulargewicht: 234.02 g/mol
InChI-Schlüssel: OIMQQYKZWMIQIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2-bromo-4-fluorobenzoic acid typically involves multi-step synthetic routesThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-bromo-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-bromo-4-fluorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-2-bromo-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, bromo, and fluoro groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-bromo-4-fluorobenzoic acid is unique due to the simultaneous presence of amino, bromo, and fluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H5BrFNO2

Molekulargewicht

234.02 g/mol

IUPAC-Name

5-amino-2-bromo-4-fluorobenzoic acid

InChI

InChI=1S/C7H5BrFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI-Schlüssel

OIMQQYKZWMIQIN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1N)F)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.